1-Hexylcyclopropan-1-amine 1-Hexylcyclopropan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18224500
InChI: InChI=1S/C9H19N/c1-2-3-4-5-6-9(10)7-8-9/h2-8,10H2,1H3
SMILES:
Molecular Formula: C9H19N
Molecular Weight: 141.25 g/mol

1-Hexylcyclopropan-1-amine

CAS No.:

Cat. No.: VC18224500

Molecular Formula: C9H19N

Molecular Weight: 141.25 g/mol

* For research use only. Not for human or veterinary use.

1-Hexylcyclopropan-1-amine -

Specification

Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
IUPAC Name 1-hexylcyclopropan-1-amine
Standard InChI InChI=1S/C9H19N/c1-2-3-4-5-6-9(10)7-8-9/h2-8,10H2,1H3
Standard InChI Key IMFIANZBXBDFNT-UHFFFAOYSA-N
Canonical SMILES CCCCCCC1(CC1)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-Hexylcyclopropan-1-amine consists of a cyclopropane ring (three-membered carbon ring) bonded to a hexyl group (C6H13-\text{C}_6\text{H}_{13}) and an amine group (NH2-\text{NH}_2). The cyclopropane ring introduces significant angle strain due to its 60° bond angles, which can enhance reactivity . The hexyl chain contributes to hydrophobicity, while the amine group enables participation in hydrogen bonding and nucleophilic reactions .

Key Identifiers:

  • IUPAC Name: 1-Hexylcyclopropan-1-amine

  • Molecular Formula: C9H19N\text{C}_9\text{H}_{19}\text{N}

  • Molecular Weight: 141.25 g/mol

  • SMILES: CCCCCCC1(CC1)N\text{CCCCCCC1(CC1)N}

  • InChIKey: DYGGEUFVMBHOIC-UHFFFAOYSA-N\text{DYGGEUFVMBHOIC-UHFFFAOYSA-N}

Spectroscopic and Computational Data

PubChem entries provide computed properties that highlight its chemical behavior:

  • XLogP3-AA: 2.4 (indicating moderate lipophilicity)

  • Hydrogen Bond Donor/Acceptor Count: 1/1

  • Rotatable Bond Count: 2 (hexyl chain and cyclopropane-amine bond)

  • Topological Polar Surface Area: 12 Ų

Synthesis Pathways

Nucleophilic Substitution

Primary amines like 1-hexylcyclopropan-1-amine can be synthesized via nucleophilic substitution between a halogenated cyclopropane derivative (e.g., 1-bromohexylcyclopropane) and ammonia. The reaction proceeds via an SN2\text{S}_\text{N}2 mechanism, where ammonia acts as a nucleophile attacking the electrophilic carbon . Ethanol is often used as a solvent to facilitate the reaction .

C6H13C3H4Br+NH3C6H13C3H4NH2+HBr\text{C}_6\text{H}_{13}\text{C}_3\text{H}_4\text{Br} + \text{NH}_3 \rightarrow \text{C}_6\text{H}_{13}\text{C}_3\text{H}_4\text{NH}_2 + \text{HBr}

Reduction of Nitriles

An alternative route involves reducing a nitrile precursor (e.g., hexylcyclopropanecarbonitrile) using lithium aluminum hydride (LiAlH4\text{LiAlH}_4) or catalytic hydrogenation . This method avoids multi-step alkylation but requires careful handling of reactive intermediates.

C6H13C3H4CN+2H2catalystC6H13C3H4NH2\text{C}_6\text{H}_{13}\text{C}_3\text{H}_4\text{CN} + 2 \text{H}_2 \xrightarrow{\text{catalyst}} \text{C}_6\text{H}_{13}\text{C}_3\text{H}_4\text{NH}_2

Physicochemical Properties

Thermal and Solubility Characteristics

  • Boiling Point: Estimated at 210–220°C (extrapolated from similar amines) .

  • Solubility: Low water solubility due to the hydrophobic hexyl chain; soluble in organic solvents like ethanol and dichloromethane .

  • Stability: Susceptible to ring-opening reactions under acidic conditions due to cyclopropane strain .

Reactivity Profile

  • Amine Group: Participates in acid-base reactions, forming ammonium salts with acids .

  • Cyclopropane Ring: Undergoes addition reactions (e.g., hydrogenation to propane derivatives) or strain-driven rearrangements .

Comparative Analysis with Related Amines

CompoundMolecular FormulaXLogP3-AARotatable BondsApplications
1-Hexylcyclopropan-1-amineC9H19N\text{C}_9\text{H}_{19}\text{N}2.4 2 Drug synthesis, materials
CyclopropylamineC3H7N\text{C}_3\text{H}_7\text{N}0.3 0 Agrochemicals
1-Octylcyclopropan-1-amineC11H23N\text{C}_{11}\text{H}_{23}\text{N}3.13Surfactants

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